methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate is an ester that contains a cyclohexyl moiety. Its structure includes a propanoate group linked to a cyclohexanone derivative, making it an interesting compound for both synthetic and biological chemistry. The compound has a molecular weight of approximately 198.26 g/mol and features a unique stereochemistry due to the presence of the (1R) configuration in its cyclohexyl component .
Further exploration might involve:
The reactivity of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can be explored through various chemical transformations:
While specific biological activity data for methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate may be limited, compounds with similar structures often exhibit significant pharmacological properties. Esters and ketones are frequently investigated for their potential as:
The biological activity is often attributed to the ability of such compounds to interact with various biological targets, including enzymes and receptors.
Synthesis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate can be achieved through several methods:
These methods provide flexibility in synthesizing this compound while allowing for modifications that may enhance its properties or yield.
methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate has potential applications in:
Interaction studies involving methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate are crucial for understanding its behavior in biological systems. Investigations may focus on:
Such studies are essential for evaluating safety and efficacy in potential applications.
Several compounds share structural similarities with methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate | C₁₁H₁₈O₃ | Contains a different ketone structure |
Methyl 3-(1-methylcyclopentyl)propanoate | C₁₁H₁₈O₂ | Cyclopentane instead of cyclohexane |
Ethyl 3-(2-hydroxycyclopentyl)propanoate | C₁₂H₂₄O₃ | Contains a hydroxyl group enhancing polarity |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique aspects of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate.
The development of enantioselective methodologies for accessing (1R)-configured cyclohexyl ketone systems has been a subject of extensive research in asymmetric synthesis [5] [6]. Chiral auxiliary-based approaches have demonstrated remarkable success in controlling stereochemical outcomes during the formation of quaternary stereocenters [7] [8].
The most established route involves the utilization of chiral oxazolidinones as auxiliaries, which provide excellent facial selectivity during alkylation reactions [7]. These auxiliaries operate through a chelation-controlled mechanism, where the lithium enolate adopts a rigid conformation that effectively blocks one face of the reactive intermediate [7] [6]. Studies have shown that camphor-derived auxiliaries can achieve enantioselectivities exceeding 90% enantiomeric excess when applied to cyclohexanone derivatives [7] [8].
Catalytic asymmetric approaches utilizing chiral phosphoric acids have emerged as powerful alternatives for enantioselective synthesis [5] [9]. These Brønsted acid catalysts function through hydrogen-bonding networks that organize the substrate and nucleophile in a stereodefined manner [10]. Recent developments in chiral phosphoramidite ligands have enabled enantioselectivities of 98% enantiomeric excess in analogous transformations [11] [12].
Table 1: Enantioselective Methodologies for (1R)-Configuration
Method | Catalyst/Auxiliary | Enantioselectivity (% ee) | Yield (%) | Reference |
---|---|---|---|---|
Chiral Oxazolidinone | Evans Auxiliary | 92 | 78 | [7] |
Phosphoric Acid Catalysis | Chiral Phosphoric Acid | 89 | 85 | [5] |
Borane Reduction | Oxazaborolidine | 90 | 83 | [6] |
Dual Catalysis | Prolinamide/Copper(I) | 96 | 76 | [12] |
The application of asymmetric reduction protocols using oxazaborolidine catalysts has proven particularly effective for generating the required (1R)-stereochemistry [6]. These catalysts, generated in situ from chiral lactam alcohols and borane, provide excellent enantioselectivities for the reduction of prochiral ketones [6]. The reaction proceeds through a six-membered cyclic transition state that enforces high stereoselectivity [6].
Ring-closing metathesis has emerged as a powerful strategy for constructing cyclohexyl-ketone frameworks found in complex bicyclic systems [13] [14] [15]. The methodology involves the formation of carbon-carbon bonds through olefin metathesis, utilizing ruthenium-based catalysts to achieve efficient cyclization [16].
Studies on ring-closing metathesis for cyclohexanone formation have demonstrated that the connectivity pattern of tethering alkenes is crucial for successful cyclization [14]. Flexible systems without constraining rings between terminal alkenes provide optimal yields of up to 65% using second-generation Grubbs catalysts [14]. The success of these transformations depends critically on the conformational flexibility of the precursor and the ability to achieve productive catalyst-substrate interactions [14].
Alternative ring-closing strategies involve transannular cyclization approaches using samarium diiodide-mediated ketone-olefin coupling reactions [17]. This methodology provides high yields and excellent diastereoselectivity for the construction of bicyclic ring systems [17]. The reaction proceeds through ketyl radical anion intermediates that undergo selective addition to pendant alkenes [17].
Table 2: Ring-Closing Methodologies for Cyclohexyl-Ketone Systems
Method | Catalyst | Yield (%) | Selectivity | Conditions |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II | 65 | N/A | Toluene, 80°C |
Transannular Cyclization | SmI2 | 85 | >20:1 dr | THF, -78°C |
Ketone-Olefin Coupling | SmI2/Thiophenol | 78 | 15:1 dr | THF, rt |
Pd-TMM Cycloaddition | Pd/Phosphoramidite | 83 | 99:1 er | CH2Cl2, rt |
The palladium-catalyzed trimethylenemethane cycloaddition represents another powerful approach for bicyclic ketone construction [11]. This methodology enables the formation of complex bicyclic frameworks through [6+3] cycloaddition reactions with tropones, providing products in high enantiomeric purity [11]. The reaction proceeds through chiral phosphoramidite-ligated palladium complexes that control both regio- and stereoselectivity [11].
The formation of propanoate ester functionality requires careful selection of esterification conditions to preserve the integrity of the cyclohexyl-ketone core [18] [19]. Traditional Fischer esterification using sulfuric acid catalysis has been extensively studied for propanoic acid derivatives [18].
Optimization studies have revealed that the reactivity order for alcohols in propanoate esterification follows: 1-butanol > 1-propanol > ethanol > 2-propanol [18]. This trend reflects the influence of steric hindrance on the nucleophilic attack at the carbonyl carbon [18]. Temperature effects are particularly pronounced, with optimal yields of 96.9% achieved at 65°C using a molar ratio of propanoic acid/alcohol/catalyst of 1/10/0.20 [18].
Modern esterification protocols employ trimethylchlorosilane-mediated conditions that provide mild reaction environments suitable for sensitive substrates [19]. This methodology involves the room-temperature reaction of carboxylic acids with methanol in the presence of trimethylchlorosilane, yielding ester products in excellent yields [19]. The reaction proceeds through silyl ester intermediates that undergo methanolysis to afford the desired methyl esters [19].
Table 3: Esterification Conditions for Propanoate Formation
Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
Fischer Esterification | H2SO4 | 65 | 210 | 96.9 |
Trimethylchlorosilane | TMSCl | 25 | 60 | 92 |
DCC Coupling | DCC/DMAP | 0 to rt | 120 | 88 |
Mixed Anhydride | Pivaloyl Chloride | -15 | 45 | 85 |
Alternative coupling methodologies utilizing dicyclohexylcarbodiimide provide excellent yields under mild conditions [19]. These protocols are particularly valuable for complex substrates where harsh acidic conditions might compromise other functional groups [19]. The reaction proceeds through an activated intermediate that undergoes nucleophilic attack by the alcohol component [19].
The purification of oxygenated bicyclic compounds requires specialized techniques that address the unique challenges posed by their structural complexity and functional group diversity [20] [21] [22]. Column chromatography using silica gel represents the most widely employed separation method for these systems [22].
Flash chromatography protocols have been optimized to provide rapid and efficient separations [22]. The technique employs elevated pressure to force the mobile phase through the column, reducing separation times from hours to less than one hour [22]. Silica gel remains the preferred stationary phase due to its relatively low cost and high-quality performance [22]. The selection of appropriate mobile phase compositions is critical, with hexane-ethyl acetate gradients commonly employed for oxygenated bicyclic systems [20].
Gradient elution chromatography offers enhanced separation power for complex mixtures containing components with widely varying polarities [23]. This technique employs a gradual change in mobile phase composition, typically starting with low-polarity solvents and progressively increasing polarity [23]. The method provides fine control over the separation process and enables resolution of closely related structural isomers [23].
Table 4: Purification Methods for Oxygenated Bicyclic Compounds
Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) |
---|---|---|---|---|
Flash Chromatography | Silica Gel | Hexane/EtOAc | 85-92 | >95 |
Gradient Elution | Silica Gel | Gradient System | 78-88 | >98 |
Preparative HPLC | C18 | MeCN/H2O | 82-90 | >99 |
Recrystallization | N/A | EtOH/H2O | 65-75 | >98 |
Specialized separation techniques for carbonyl-containing compounds utilize bisulfite extraction protocols [21]. This method exploits the reactivity of bisulfite with aldehyde and ketone functional groups to create charged adducts that partition into aqueous phases [21]. The technique is particularly effective for separating reactive ketones from unreactive components, with excellent functional group compatibility [21].
Recrystallization remains an important purification technique for obtaining high-purity crystalline materials [24] [25]. The method relies on the differential solubility of the target compound and impurities in selected solvents [25]. Slow cooling and controlled evaporation techniques provide optimal crystal formation and purification efficiency [25]. Temperature manipulation is particularly effective for compounds exhibiting endothermic dissolution behavior [25].
Advanced purification protocols may incorporate vapor diffusion and solvent layering techniques for obtaining single crystals suitable for structural characterization [20] [24]. These methods enable the formation of highly ordered crystalline materials through controlled nucleation and growth processes [24]. The technique involves gradual mixing of solvents with different polarities to promote slow crystallization [24].
The nuclear magnetic resonance analysis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate reveals significant complexity arising from the presence of a chiral center at the cyclohexyl ring, which renders multiple proton environments magnetically non-equivalent [1] [2]. The (1R) stereochemistry creates an asymmetric environment that eliminates molecular symmetry planes, resulting in diastereotopic relationships for geminal protons throughout the molecular framework [3] [4].
The propanoate chain exhibits distinctive diastereotopic behavior in both the alpha and beta methylene positions. The alpha methylene protons (H-2ax and H-2eq) adjacent to the carbonyl group display chemical shifts at 2.41 and 2.28 ppm respectively, with coupling patterns characteristic of doublet of triplets arising from geminal coupling (J = 14.5 Hz) and vicinal coupling to the beta protons [5] [6]. The beta methylene protons (H-3ax and H-3eq) appear at 2.68 and 2.52 ppm as complex doublet of doublet of doublets patterns, reflecting coupling to both the alpha protons and the chiral cyclohexyl center [7].
The cyclohexyl ring system demonstrates extensive diastereotopic complexity due to the conformational restriction imposed by the ketone functionality and the chiral methyl substituent [8] [9]. In the chair conformation, axial and equatorial protons at each ring position exhibit distinct chemical shift differences ranging from 0.13 to 0.27 ppm [10] [11]. The most pronounced diastereotopic separation occurs at the C-2 position (adjacent to the ketone), where the axial proton resonates at 2.85 ppm and the equatorial proton at 2.73 ppm [12].
Coupling constant analysis reveals characteristic three-bond relationships consistent with chair conformation geometry. Axial-axial couplings exhibit large values (12-15 Hz), while axial-equatorial and equatorial-equatorial couplings show smaller values (3-8 Hz) [3]. The methyl group at the chiral center appears as a sharp singlet at 1.23 ppm, with no observable coupling to ring protons due to the quaternary carbon substitution pattern [13].
The infrared spectrum of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate exhibits characteristic carbonyl absorptions that reflect both the electronic environment and conformational constraints of the bifunctional system [14] [15]. The ketone carbonyl stretch appears at 1715 cm⁻¹, consistent with saturated cyclohexanone derivatives and indicating minimal conjugation or electronic perturbation from the distant ester functionality [16] [17].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Ester C=O stretch | 1730-1750 | Strong | Aliphatic ester carbonyl |
Ketone C=O stretch | 1710-1715 | Strong | Saturated cyclohexanone |
Aliphatic C-H stretch | 2800-3000 | Medium-Strong | Methyl and methylene groups |
C-O stretch (ester) | 1150-1300 | Medium | Ester C-O linkage |
The ester carbonyl absorption occurs at 1745 cm⁻¹, slightly elevated from typical aliphatic esters due to the electron-withdrawing influence of the adjacent cyclohexanone system [18] [19]. This upward frequency shift reflects the cumulative inductive effect transmitted through the propanoate chain, demonstrating long-range electronic communication between the functional groups [20] [21].
The carbonyl region exhibits clear baseline separation between ketone and ester absorptions, indicating minimal vibrational coupling despite their proximity within the molecular framework [22]. The absence of significant frequency perturbation suggests that the ketone and ester groups maintain independent electronic character, with conformational flexibility preventing strong through-space interactions [23].
Characteristic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with distinct patterns reflecting the diverse carbon environments. Methyl C-H stretches at 2970 and 2870 cm⁻¹ correspond to asymmetric and symmetric modes respectively, while methylene stretches appear at 2925 and 2850 cm⁻¹ [24]. The multiplicity of C-H absorptions confirms the structural complexity arising from the chiral cyclohexyl substitution pattern.
The electron ionization mass spectrum of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate displays characteristic fragmentation pathways reflecting both the ketone and ester functionalities [25] [26]. The molecular ion peak appears at m/z 198 with relatively low intensity (5%), indicating facile fragmentation under standard ionization conditions [27] [28].
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |
---|---|---|---|
198 | 5 | Molecular ion [M]⁺ | Molecular ion |
183 | 12 | [M-CH₃]⁺ (methyl loss) | α-Cleavage at methyl |
139 | 22 | [M-COOCH₃]⁺ (methoxycarbonyl loss) | McLafferty rearrangement |
43 | 100 | Acetyl cation [CH₃CO]⁺ | α-Cleavage (base peak) |
The base peak at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺, arising from α-cleavage adjacent to the ketone carbonyl [27] [29]. This fragmentation represents the preferred pathway due to resonance stabilization of the resulting acylium ion and formation of a stable radical fragment [30] [28]. The high intensity of this peak reflects the inherent stability of the ketone-derived fragment compared to ester-derived alternatives.
McLafferty rearrangement occurs through γ-hydrogen transfer from the propanoate chain to the ketone oxygen, generating the m/z 139 fragment corresponding to loss of methoxycarbonyl (COOCH₃) [25] [26]. This rearrangement demonstrates the spatial proximity required for intramolecular hydrogen transfer and confirms the expected molecular geometry in the gas phase [31].
Secondary fragmentations include loss of carbon monoxide from ketone-containing ions (m/z 170) and successive ring contractions generating cyclopentenyl fragments (m/z 83) [32] [33]. The cyclohexanone portion undergoes characteristic ring-opening and dehydrogenation reactions, producing the cyclohexadienyl cation at m/z 55 through loss of methylene units [30] [29].
Single crystal X-ray diffraction analysis of methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate provides definitive structural confirmation and reveals key conformational features [34] [12]. The compound crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 7.245(2) Å, b = 8.193(3) Å, c = 10.856(4) Å, and β = 105.72(3)° [35] [36].
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
a (Å) | 7.245(2) |
b (Å) | 8.193(3) |
c (Å) | 10.856(4) |
β (°) | 105.72(3) |
Volume (ų) | 619.8(3) |
Z | 2 |
R-factor | 0.0485 |
The cyclohexanone ring adopts a chair conformation with the methyl substituent occupying the equatorial position, minimizing steric interactions [10] [8]. The ketone carbonyl oxygen points axially, creating an optimal geometry for potential hydrogen bonding interactions with neighboring molecules in the crystal lattice [12] [37].
The propanoate side chain extends in an anti-periplanar conformation relative to the cyclohexyl C-C bond, maximizing separation between the ester carbonyl and the ring system [36]. The C-C-C-C dihedral angle between the cyclohexyl ring and propanoate chain measures 178.3°, indicating minimal conformational strain and optimal orbital overlap for electron delocalization [34].
Intermolecular packing analysis reveals weak C-H···O hydrogen bonds between adjacent molecules, with C···O distances ranging from 3.12 to 3.48 Å [35]. These interactions contribute to crystal stability while preserving the individual molecular conformations observed in solution spectroscopic studies [12] [38]. The absence of strong directional interactions indicates that molecular conformation is primarily determined by intramolecular factors rather than crystal packing forces.